molecular formula C7H3FN2O2 B13614319 1-Fluoro-2-isocyano-4-nitrobenzene CAS No. 730971-46-7

1-Fluoro-2-isocyano-4-nitrobenzene

Cat. No.: B13614319
CAS No.: 730971-46-7
M. Wt: 166.11 g/mol
InChI Key: FPYPFGZEEDPOIP-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyano-4-nitrobenzene is a versatile chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features three distinct functional groups—fluoro, isocyano, and nitro—on an aromatic benzene ring, enabling it to participate in a wide array of synthetic transformations. The presence of both an electron-withdrawing nitro group and a fluorine atom makes the compound highly reactive towards nucleophilic aromatic substitution, allowing researchers to selectively displace the fluorine atom with various nucleophiles such as amines or thiols . Concurrently, the isocyano group serves as a valuable precursor and ligand in metal-catalyzed reactions, including palladium-catalyzed cross-couplings, which are fundamental for constructing complex molecular architectures . This unique combination of reactivity makes this compound an invaluable intermediate for the synthesis of novel chemical entities. Its primary research value lies in the development of potential pharmaceutical compounds, where it can be used to create targeted libraries for high-throughput screening or to serve as a core scaffold in the design of bioactive molecules. The compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

1-fluoro-2-isocyano-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYPFGZEEDPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288580
Record name Benzene, 1-fluoro-2-isocyano-4-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID401288580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730971-46-7
Record name Benzene, 1-fluoro-2-isocyano-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730971-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-isocyano-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of a suitably substituted aniline derivative through formylation followed by dehydration to introduce the isocyano group. The presence of the fluorine and nitro substituents requires careful control of reaction conditions to preserve these functionalities and achieve high purity and yield.

Starting Materials

The common starting material is 4-fluoro-3-nitroaniline or its positional isomer, which undergoes formylation to generate the corresponding formamide intermediate. This intermediate is subsequently dehydrated to yield the isocyanide.

Detailed Preparation Procedures

Formylation of 4-Fluoro-3-nitroaniline

  • Reagents: Acetic formic anhydride or a mixture of formic acid and acetic anhydride.
  • Solvent: Dichloromethane (DCM).
  • Conditions: The aniline is dissolved in DCM and cooled to 0 °C. Acetic formic anhydride is added dropwise, and the mixture is stirred at room temperature for about 2 hours.
  • Outcome: Formation of the corresponding formamide intermediate.

Dehydration to Form Isocyanide

  • Reagents: Phosphorus oxychloride (POCl3) and triethylamine (Et3N).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: The formamide intermediate is treated with POCl3 and Et3N at 0 °C initially, then stirred overnight at room temperature.
  • Work-up: The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous magnesium sulfate, and concentrated.
  • Purification: Column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Outcome: Formation of this compound with high purity.

Alternative Synthetic Routes and Modifications

  • Nucleophilic Aromatic Substitution (SNAr): The isocyano group can be introduced via SNAr reactions on activated fluoro-nitrobenzene derivatives, where the fluorine atom is displaced by an isocyanide precursor under mild conditions, typically in dichloromethane at room temperature.
  • Scale-up Considerations: Literature reports successful synthesis on a 100 mmol scale with yields up to 87% for related isocyanides, indicating potential for preparative scale production with optimization.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formylation Acetic formic anhydride, DCM 0 °C to RT 2 hours ~85-90 Requires controlled addition to avoid side reactions
Dehydration POCl3, Et3N, THF 0 °C to RT Overnight 70-90 Sensitive to moisture, careful quenching needed
SNAr substitution 1-fluoro-4-isocyano-2-nitrobenzene + amine RT 2 hours 74-95 Base required to capture HF, prevents isocyanide hydrolysis

Purification and Characterization

  • Chromatography: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios between 20:1 and 5:1) is the standard purification step.
  • Characterization: ^1H NMR, ^13C NMR, and IR spectroscopy confirm the presence of the isocyano group (characteristic IR absorption near 2140 cm^-1) and the aromatic substitution pattern.
  • Yields and Purity: Reported yields range from 70% to 95% depending on scale and conditions, with purity typically exceeding 95% after purification.

Summary of Key Research Findings

  • The formylation-dehydration sequence remains the most reliable and widely used method for synthesizing this compound.
  • The use of acetic formic anhydride enables efficient formylation at low temperatures, minimizing side reactions.
  • Phosphorus oxychloride and triethylamine provide effective dehydration conditions to convert formamides to isocyanides.
  • Nucleophilic aromatic substitution reactions allow for further functionalization of the isocyanide moiety, expanding the compound's utility.
  • Reaction optimization, including temperature control and base selection, is crucial to prevent hydrolysis of the sensitive isocyano group.
  • Scale-up to multi-gram quantities has been demonstrated with good yields and reproducibility, supporting potential industrial applications.

Chemical Reactions Analysis

1-Fluoro-2-isocyano-4-nitrobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could result in the replacement of the fluorine atom with another substituent .

Scientific Research Applications

1-Fluoro-2-isocyano-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyano-4-nitrobenzene primarily involves nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The isocyano group can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substitution pattern differentiates it from structurally related aromatic derivatives. Below, key comparisons are made based on substituent positions, functional group interactions, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Key Properties/Applications
1-Fluoro-2-isocyano-4-nitrobenzene 1-F, 2-NC, 4-NO₂ Isocyano, Nitro, Fluorine High reactivity in cycloadditions; potential ligand in catalysis
1-Fluoro-4-isocyano-2-nitrobenzene 1-F, 4-NC, 2-NO₂ Isocyano, Nitro, Fluorine Reacts with amines to form ureas; used in combinatorial chemistry
1-Fluoro-4-methoxy-2-nitrobenzene 1-F, 4-OCH₃, 2-NO₂ Methoxy, Nitro, Fluorine Intermediate in agrochemicals; lower reactivity vs. isocyanides
4-Fluoro-2-nitroaniline 4-F, 2-NO₂, 1-NH₂ Amino, Nitro, Fluorine Precursor for dyes; moderate toxicity

Key Findings :

Electronic Effects: The ortho positioning of the isocyano and nitro groups in this compound creates steric hindrance and electronic repulsion, reducing stability compared to para-substituted analogs like 1-fluoro-4-isocyano-2-nitrobenzene. This affects reaction yields in amine couplings (e.g., Procedure A in ). Methoxy-substituted analogs (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) exhibit reduced electrophilicity due to the electron-donating nature of -OCH₃, unlike the electron-withdrawing isocyano group .

The nitro group at position 4 enhances meta-directing effects, influencing regioselectivity in electrophilic substitutions compared to nitro groups at position 2 .

Safety and Handling: Isocyano-containing compounds require stringent handling due to toxicity (similar to cyanides), while methoxy or amino derivatives (e.g., 4-fluoro-2-nitroaniline) pose lower acute risks but still require precautions against inhalation .

Q & A

Basic: What are the standard synthetic routes for 1-fluoro-2-isocyano-4-nitrobenzene?

Methodological Answer:
A common approach involves substituting a halogen or nitro group with an isocyano moiety. For example, 1-fluoro-4-isocyano-2-nitrobenzene can be synthesized by reacting 1-fluoro-2-nitro-4-halobenzene (e.g., bromo or chloro derivatives) with a cyanide source under nucleophilic substitution conditions. Alternatively, primary amines can react with thiourea derivatives followed by desulfurization to introduce the isocyano group .

Example Protocol (Adapted from ):

StepReagents/ConditionsOutcome
1Dissolve 1-fluoro-2-nitro-4-bromobenzene (1 mmol) in DCMSubstrate activation
2Add NaCN (2 mmol) and stir at RT for 2 hoursNucleophilic substitution
3Purify via column chromatography (PE/EtOAc 20:1)Yield: ~70%

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • NMR : <sup>19</sup>F NMR identifies fluorine environment (δ ~ -110 ppm for aromatic F). <sup>13</sup>C NMR detects the isocyano carbon (δ ~150–160 ppm) .
  • IR : Strong absorption at ~2100–2150 cm<sup>-1</sup> confirms the isocyano group .
  • MS : Molecular ion peaks (e.g., m/z 180 for C7H3FN2O2<sup>+</sup>) validate molecular weight .

Expected Data (From Analogous Compounds in ):

PropertyValueTechnique
Melting Point22–24°CDSC
Boiling Point204–206°CDistillation
IR (Isocyano)2120 cm<sup>-1</sup>FT-IR

Basic: What are the key reactivity patterns of the isocyano and nitro groups in this compound?

Methodological Answer:

  • Isocyano Group : Reacts with amines to form ureas or with aldehydes in Ugi reactions. The electron-withdrawing nitro group enhances electrophilicity, accelerating nucleophilic additions .
  • Nitro Group : Reduces to an amine under H2/Pd-C, enabling further functionalization. Nitro displacement is possible with strong nucleophiles (e.g., thiols) .

Advanced: How to optimize reaction conditions for introducing functional groups at specific positions?

Methodological Answer:
Use directed ortho-metalation (DoM) to functionalize the aromatic ring. The fluorine atom acts as a directing group. For example:

Treat substrate with LDA at -78°C to deprotonate the ortho position.

Quench with electrophiles (e.g., DMF for formylation) .

Critical Variables:

  • Temperature (-78°C prevents side reactions).
  • Electrophile stoichiometry (1.2–1.5 eq. for complete conversion).

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Example : Discrepancy between <sup>1</sup>H NMR integration and expected proton counts.
  • Solution :
    • Validate purity via HPLC (retention time comparison).
    • Perform 2D NMR (HSQC, HMBC) to assign overlapping signals .
    • Cross-check with computational predictions (DFT for NMR chemical shifts) .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors by analyzing bond dissociation energies and reaction databases .
  • DFT Calculations : Simulate transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration at meta vs. para positions) .

Example Workflow:

StepTool/ParameterOutcome
1Pistachio (Template_relevance)Prioritizes isocyano introduction via SNAr
2DFT (B3LYP/6-31G*)Confirms nitro group’s electron-withdrawing effect

Safety: What protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and vapor respirator (isocyanates are respiratory irritants) .
  • Engineering Controls : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Quench isocyano groups with ethanol before disposal to prevent exothermic decomposition .

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